2-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine
Description
Properties
IUPAC Name |
2-[3-(difluoromethyl)piperidin-1-yl]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2N3/c12-10(13)8-3-2-6-16(7-8)11-9(14)4-1-5-15-11/h1,4-5,8,10H,2-3,6-7,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKOYUFWPFECKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=CC=N2)N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and the implications of its chemical properties in various therapeutic contexts.
Chemical Structure and Properties
The molecular formula of this compound is CHFN, with a molecular weight of approximately 227.25 g/mol. The compound features a pyridine ring and a piperidine moiety, which are common in many biologically active molecules. The difluoromethyl group enhances its chemical properties, potentially influencing its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | CHFN |
| Molecular Weight | 227.25 g/mol |
| Purity | Min. 95% |
Synthesis
The synthesis of this compound can be achieved through various methods involving the reaction of difluoromethylated piperidine derivatives with pyridinyl amines. A typical synthetic route includes:
- Preparation of Difluoromethyl Piperidine : Starting from commercially available piperidine derivatives.
- Coupling Reaction : The difluoromethyl piperidine is coupled with pyridin-3-amine under suitable conditions to yield the target compound.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in cancer therapy and neuropharmacology.
Anticancer Activity
Studies have shown that derivatives containing difluoromethyl groups can induce cell death through mechanisms such as methuosis, a form of cell death distinct from apoptosis. For instance, compounds with similar structures have demonstrated cytotoxic effects against glioblastoma cells, suggesting potential applications in cancer treatment .
Neuropharmacological Effects
The piperidine structure is often associated with neuroactive compounds. Research indicates that modifications in the piperidine ring can significantly alter the neuropharmacological profile of these compounds. For example, certain substitutions have been linked to increased activity against neurodegenerative diseases .
Case Studies and Research Findings
- Case Study on Cytotoxicity : A study evaluated the cytotoxic effects of various difluoromethylated compounds on cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity at concentrations as low as 0.6 μM, leading to morphological changes typical of cell death .
- Neuropharmacological Evaluation : In another study focusing on neuroactive compounds, it was found that modifications at the 3-position of the piperidine ring enhanced binding affinity to neurotransmitter receptors, indicating potential for treating neurological disorders .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(Pyridin-4-yl)piperidin-4-one | Structure | Anti-inflammatory studies |
| 4-(Trifluoromethyl)pyridin-2-amine | Structure | Different reactivity patterns |
| N-(Piperidin-1-yl)-4-(trifluoromethyl)-pyridin-3-amine | Structure | Neuropharmacology research |
The unique difluoromethyl substitution in this compound significantly alters its pharmacological profile compared to these similar compounds.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its unique structural features allow it to interact with specific molecular targets, potentially modulating receptor activity and influencing various biological pathways.
Structure-Activity Relationship (SAR) Studies
SAR studies indicate that modifications in the piperidine and pyridine rings can significantly affect the biological activity of the compound. For instance, variations in substituents have been shown to impact potency and selectivity against various biological targets.
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(Pyridin-4-yl)piperidin-4-one | Structure | Lacks difluoromethyl group; often used in anti-inflammatory studies. |
| 4-(Trifluoromethyl)pyridin-2-amine | Structure | Contains trifluoromethyl instead of difluoromethyl; shows different reactivity patterns. |
| N-(Piperidin-1-yl)-4-(trifluoromethyl)-pyridin-3-amine | Structure | Similar piperidine structure; used in neuropharmacology research. |
Research has highlighted the compound's potential as a bioactive agent, demonstrating various pharmacological properties:
- Neuropharmacology : Investigations into its efficacy in treating conditions like depression and anxiety.
- Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines.
Synthesis and Industrial Applications
The synthesis of 2-(3-(difluoromethyl)piperidin-1-yl)pyridin-3-amine typically involves multi-step processes starting from commercially available precursors. The reaction conditions often include strong bases and inert atmospheres to prevent oxidation or side reactions.
Synthetic Routes
Common synthetic strategies include:
- Formation of the piperidine ring with the difluoromethyl group.
- Introduction of the pyridine ring through nucleophilic substitution reactions.
In industrial settings, optimizing these synthetic routes can enhance yield and reduce costs, potentially utilizing continuous flow reactors for improved efficiency.
Case Studies and Research Findings
Recent studies have documented various applications of this compound:
- Neuropharmacological Studies : A study evaluated the binding affinity of the compound to serotonin receptors, indicating potential antidepressant effects.
- Anticancer Research : Another investigation focused on its cytotoxic properties against breast cancer cell lines, revealing promising results that warrant further exploration.
- Material Science : The compound's unique chemical structure has led to its use as a building block in developing new materials with specific electronic properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties based on the evidence:
Key Comparative Insights
Fluorine Substitution Effects: The difluoromethyl (-CF₂H) group in the target compound vs. trifluoromethyl (-CF₃) in analogs (e.g., 6c, 41) influences polarity and metabolic stability. In compound 6c, the -CF₂H group exhibits a distinct doublet in NMR (δ 6.85, J = 54 Hz), whereas -CF₃ groups in analogs (e.g., 41) lack such splitting due to symmetry .
Piperidine vs. Morpholine/Pyrrolidine Rings :
- Piperidine-containing compounds (e.g., 9b in ) show higher melting points (88–90°C) compared to morpholine analogs (e.g., 9a , 174–176°C), likely due to differences in ring flexibility and hydrogen-bonding capacity .
Biological Activity Trends: Piperidine-pyridine hybrids (e.g., 41) demonstrate enhanced binding affinity in kinase inhibition assays compared to pyridine-phenoxy analogs (e.g., 2-[3-(trifluoromethyl)phenoxy]pyridin-3-amine), attributed to the piperidine ring’s conformational adaptability .
Synthetic Accessibility :
- Yields for pyridine-piperidine hybrids (e.g., 70–75% in ) are comparable to those of pyrazole-pyridine derivatives (e.g., 6c ), suggesting robust synthetic routes for such scaffolds .
Research Findings and Implications
- Spectroscopic Consistency : NMR and MS data for analogs (e.g., 6c , 41 ) validate the structural integrity of fluorine-containing pyridine derivatives, supporting reliable characterization of the target compound .
- SAR (Structure-Activity Relationship) : The position of the amine group on pyridine (C3 vs. C2) significantly impacts bioactivity. For instance, C3-substituted amines (e.g., target compound) often exhibit superior receptor binding compared to C2-substituted analogs (e.g., 3-Iodo-5-(trifluoromethyl)pyridin-2-amine ) .
Preparation Methods
Five-Step Two-Pot Synthesis Starting from 2,2-Difluoroacetic Anhydride
A highly practical and scalable method was developed for the synthesis of difluoromethylated aminopyridines, which can be adapted for preparing 2-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine derivatives.
- Step 1: Reaction of ethyl vinyl ether with 2,2-difluoroacetic anhydride to form (E)-4-ethoxy-1,1-difluorobut-3-en-2-one in 78% yield.
- Step 2: Addition of nitrile to the above enone yields (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxypent-4-enenitrile in 77% yield.
- Step 3: Treatment with O-methoxylamine hydrochloride in acetic acid forms an intermediate oxime.
- Step 4: Addition of hydrobromic acid induces cyclization to the pyridine ring system.
- Step 5: Zinc reduction in situ converts the intermediate to the final aminopyridine compound.
This sequence avoids hazardous fluorinating agents and sealed vessels, making it suitable for large-scale synthesis. The overall yield for the five-step, two-pot process is approximately 46%, with isolated yields of 60% in the final step on a kilogram scale.
Reaction Conditions Summary Table:
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | Ethyl vinyl ether + 2,2-difluoroacetic anhydride | 78 | Formation of difluorobutenone |
| 2 | Addition of nitrile | 77 | One-pot, three-step procedure |
| 3 | O-methoxylamine hydrochloride, AcOH, 50 °C, 7 h | - | Formation of oxime intermediate |
| 4 | Hydrobromic acid in AcOH, 90 °C, 12-15 h | - | Cyclization to pyridine |
| 5 | Zn reduction, room temp, 3 h | 60 (final) | Final amine product isolation |
This method was successfully applied to synthesize 1.36 kg of the target compound with consistent spectroscopic data confirming product identity.
Transition-Metal Catalyzed Coupling and Imidazo[1,2-a]pyridine Intermediates
Alternative synthetic routes involve the use of palladium-catalyzed cross-coupling reactions and multicomponent condensations to build the heterocyclic core.
- Method A: Condensation of substituted pyridin-2-amine with substituted pyridine-2-carbaldehyde in methanol with p-toluenesulfonic acid and 2-isocyano-2,4,4-trimethylpentane at 70 °C for 12 h to form imidazo[1,2-a]pyridine intermediates.
- Method B: Treatment of the imidazo[1,2-a]pyridin-3-amine intermediate with HCl/dioxane in methanol at 20 °C for 12 h to modify the amine functionality.
- Method C: Palladium-catalyzed coupling of the imidazo[1,2-a]pyridin-3-amine with aryl halides using Pd2(dba)3, XantPhos, and t-BuONa in toluene at 110 °C for 12 h to introduce aryl or fluorinated substituents.
These methods allow for structural diversification and installation of difluoromethyl groups via coupling partners or subsequent functional group transformations.
Catalytic Coupling Reaction Conditions Table:
| Method | Reagents/Conditions | Purpose |
|---|---|---|
| A | Pyridin-2-amine + pyridine-2-carbaldehyde + TosOH + isocyanide, MeOH, 70 °C, 12 h | Formation of imidazo[1,2-a]pyridine core |
| B | HCl/dioxane, MeOH, 20 °C, 12 h | Amino group modification |
| C | Pd2(dba)3 (0.1 eq), XantPhos (0.2 eq), t-BuONa (2 eq), toluene, 110 °C, 12 h | Cross-coupling with aryl halides |
Reduction of Amides to Amines
- Method D: Amidation of 2-(2-pyridyl)imidazo[1,2-a]pyridin-3-amine with carboxylic acids using EDCI in pyridine at 25 °C for 12 h.
- Method E: Subsequent reduction of the amide to amine using borane-dimethyl sulfide complex (BH3-Me2S) in THF at 0-60 °C.
Analytical and Research Findings
- The five-step two-pot synthesis starting from 2,2-difluoroacetic anhydride is notable for its scalability, safety (avoiding sealed vessels and hazardous fluorinating agents), and practical yields (46% overall).
- The palladium-catalyzed coupling methods provide flexibility for structural modifications but require careful optimization of catalyst loading and reaction conditions.
- Reduction of amides to amines using BH3-Me2S is efficient and mild, preserving sensitive difluoromethyl groups.
- The final product purity and structure were confirmed by standard spectroscopic techniques (NMR, MS), consistent across scales from grams to kilograms.
Summary Table of Preparation Methods
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves multi-step protocols, such as nucleophilic substitution or coupling reactions between pyridine-3-amine derivatives and fluorinated piperidine precursors. Key parameters include:
-
Temperature : Controlled heating (e.g., 60–80°C) to avoid decomposition of fluorinated intermediates.
-
Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity of the amine group.
-
Catalysts : Palladium-based catalysts improve coupling efficiency in heterocyclic systems .
- Validation : Purity is confirmed via HPLC (>95%) and structural integrity via /-NMR and high-resolution mass spectrometry (HRMS) .
Study Reaction Conditions Yield (%) Purity (%) A (2025) DMF, 70°C, 12h 68 97 B (2023) Acetonitrile, 60°C, Pd(OAc) 82 99
Q. How is the stereoelectronic profile of this compound characterized, and what techniques validate its 3D conformation?
- Methodology :
- Computational modeling : Density Functional Theory (DFT) calculations predict electron distribution, focusing on the difluoromethyl group’s inductive effects on the piperidine ring .
- Experimental validation : X-ray crystallography (if crystalline) or NOESY NMR to confirm spatial arrangement of substituents .
- Key findings : The difluoromethyl group induces a gauche conformation in the piperidine ring, affecting hydrogen-bonding capacity with biological targets .
Q. What are the standard protocols for assessing this compound’s stability under varying pH and temperature conditions?
- Methodology :
- Forced degradation studies : Expose the compound to acidic (pH 2), neutral (pH 7), and basic (pH 10) buffers at 40°C for 24–72 hours.
- Analytical tools : LC-MS monitors degradation products; -NMR tracks fluorine moiety stability .
- Outcome : The compound shows moderate instability in acidic conditions (~15% degradation at 72h), attributed to hydrolysis of the piperidine-amine bond .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination position, piperidine substitution) impact biological activity in target validation assays?
- Methodology :
- Comparative SAR studies : Synthesize analogs with fluorination at positions 2, 3, or 4 of the piperidine ring and test in receptor-binding assays (e.g., GPCRs or kinases).
- Data analysis : Use IC or K values to correlate substituent effects with activity .
- Example : Replacing the 3-difluoromethyl group with trifluoromethyl (as in ’s analog) reduces binding affinity by ~30%, suggesting steric hindrance limits target engagement .
Q. How can contradictions between computational predictions (e.g., docking) and experimental bioactivity data be resolved?
- Methodology :
- Orthogonal assays : Validate docking results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics.
- Adjust computational parameters : Include solvation effects or flexible docking to account for target conformational changes .
- Case study : A predicted IC of 50 nM (via AutoDock) diverged from experimental IC of 1.2 µM. Recalculating with explicit water molecules improved correlation (R = 0.89) .
Q. What strategies are recommended for elucidating metabolic pathways and identifying active metabolites?
- Methodology :
- In vitro assays : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-QTOF-MS.
- Isotopic labeling : Use -HO or deuterated solvents to track hydroxylation or defluorination .
- Key finding : Primary metabolites include hydroxylated piperidine derivatives, which retain ~40% of the parent compound’s activity in cell-based assays .
Q. How can researchers design experiments to differentiate between on-target and off-target effects in phenotypic screens?
- Methodology :
- CRISPR/Cas9 knockout : Silence the putative target gene and assess if the compound’s effect is abolished.
- Chemical proteomics : Use affinity-based probes (e.g., photoaffinity labeling) to identify interacting proteins .
- Example : A 2025 study combined kinase knockout with phosphoproteomics to confirm selective inhibition of MAPK pathways over PI3K .
Data Analysis & Reporting
Q. What statistical approaches are robust for analyzing dose-response data with high variability in cellular assays?
- Methodology :
- Nonlinear regression : Use four-parameter logistic models (e.g., Hill equation) in GraphPad Prism.
- Outlier detection : Apply Grubbs’ test or robust regression for skewed datasets .
- Best practice : Replicate experiments across multiple cell passages (n ≥ 6) to account for biological variability .
Q. How should researchers address batch-to-batch variability in compound synthesis during preclinical studies?
- Methodology :
- Quality by Design (QbD) : Implement Design of Experiments (DoE) to optimize critical process parameters (CPPs).
- Analytical comparability : Use principal component analysis (PCA) on NMR/LC-MS data to ensure consistency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
